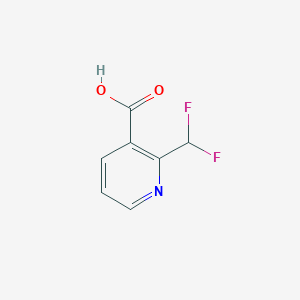

2-(Difluoromethyl)pyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRJZXKVDQJAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257406 | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256809-21-8 | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, 2-(difluoromethyl)pyridine-3-carboxylic acid (also known as 2-(difluoromethyl)nicotinic acid) represents a molecule of significant interest. The incorporation of the difluoromethyl (CHF₂) group into pharmacologically active scaffolds can profoundly influence their metabolic stability, lipophilicity, and binding affinity, making it a valuable bioisostere for hydroxyl, thiol, and amine moieties.[1] This guide provides a comprehensive overview of plausible and chemically sound synthetic strategies for this important building block, drawing upon established methodologies for analogous fluorinated nicotinic acids.

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl group has emerged as a crucial substituent in modern medicinal chemistry. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor offer distinct advantages in drug design.[1] Consequently, robust and scalable synthetic routes to molecules like this compound are in high demand for the development of novel therapeutics and agrochemicals.[2]

Proposed Synthetic Strategies

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, chemically sound pathways can be constructed based on established methods for analogous compounds, particularly 2-(trifluoromethyl)nicotinic acid. The following sections detail two such proposed strategies:

-

Strategy 1: Ring Formation Followed by Functionalization

-

Strategy 2: Difluoromethylation of a Pre-functionalized Pyridine Ring

Strategy 1: De Novo Synthesis of the Pyridine Ring

This approach focuses on constructing the this compound scaffold from acyclic precursors. This method offers the advantage of building the core structure with the desired substituents in a controlled manner. A plausible route can be adapted from the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives.[3][4]

Conceptual Workflow for De Novo Synthesis

Caption: De Novo Synthesis Workflow.

Step-by-Step Protocol (Proposed)

Step 1: Synthesis of the Dienyl Aldehyde Intermediate

This step involves a Vilsmeier-type reaction of a difluoroacetoacetate with a vinyl ether.

-

To a solution of ethyl 4,4-difluoroacetoacetate in a suitable aprotic solvent (e.g., dichloromethane), add a Vilsmeier reagent (e.g., prepared from oxalyl chloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

-

Slowly add an appropriate vinyl ether (e.g., ethyl vinyl ether).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work up the reaction by quenching with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the resulting dienyl aldehyde intermediate by column chromatography.

Step 2: Cyclization to form Ethyl 2-(difluoromethyl)nicotinate

The dienyl aldehyde is then cyclized with an ammonia source to form the pyridine ring.

-

Dissolve the purified dienyl aldehyde intermediate in a protic solvent such as methanol.

-

Add an aqueous solution of ammonium hydroxide.

-

Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for several hours until the cyclization is complete.

-

Cool the reaction mixture and extract the ethyl 2-(difluoromethyl)nicotinate with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by vacuum distillation or column chromatography.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ester to the desired carboxylic acid.

-

Dissolve the ethyl 2-(difluoromethyl)nicotinate in a mixture of ethanol and water.

-

Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Strategy 2: Late-Stage Difluoromethylation of a Pyridine Precursor

This strategy involves starting with a pre-functionalized pyridine ring, such as a 2-halonicotinate, and introducing the difluoromethyl group in a later step. This approach can be advantageous if the starting pyridine derivatives are readily available.

Conceptual Workflow for Late-Stage Difluoromethylation

Caption: Late-Stage Difluoromethylation Workflow.

Step-by-Step Protocol (Proposed)

Step 1: Cross-Coupling Reaction to Introduce the Difluoromethyl Group

This key step involves a transition-metal-catalyzed cross-coupling reaction. A modified Ullmann-type reaction is a plausible approach.[5][6]

-

To a reaction vessel, add ethyl 2-chloronicotinate, a copper(I) salt (e.g., CuI), and a suitable ligand (e.g., a phenanthroline or diamine derivative).

-

Add a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H), along with a fluoride source (e.g., CsF or TBAF).

-

Add a high-boiling point aprotic solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer and purify the resulting ethyl 2-(difluoromethyl)nicotinate by column chromatography.

Step 2: Hydrolysis to this compound

This step is identical to the final step in Strategy 1.

-

Dissolve the purified ethyl 2-(difluoromethyl)nicotinate in an alcohol/water mixture.

-

Add a strong base (e.g., NaOH or KOH).

-

Reflux the mixture until the reaction is complete.

-

Cool and acidify with a mineral acid to precipitate the product.

-

Isolate the this compound by filtration, wash, and dry.

Data Summary

The following table summarizes the proposed reaction parameters for the key steps in each strategy. These are based on typical conditions for analogous reactions and should be optimized for specific laboratory conditions.

| Strategy | Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (Estimated) |

| 1: De Novo Synthesis | Vilsmeier-type Reaction | Ethyl 4,4-difluoroacetoacetate, Vilsmeier reagent | Dichloromethane | 0 to RT | 60-80% |

| Cyclization | Dienyl aldehyde, Ammonium hydroxide | Methanol | 60 | 50-70% | |

| Hydrolysis | Ethyl 2-(difluoromethyl)nicotinate, NaOH | Ethanol/Water | Reflux | >90% | |

| 2: Late-Stage | Cross-Coupling | Ethyl 2-chloronicotinate, TMSCF₂H, CuI | DMF or NMP | 100-140 | 40-60% |

| Difluoromethylation | Hydrolysis | Ethyl 2-(difluoromethyl)nicotinate, NaOH | Ethanol/Water | Reflux | >90% |

Conclusion and Future Perspectives

The synthesis of this compound is a key challenge for chemists in the pharmaceutical and agrochemical industries. While direct, published protocols are scarce, the synthetic routes outlined in this guide provide a solid foundation for its preparation. These strategies are based on well-established chemical principles and analogous transformations of similar fluorinated heterocycles. Further research into more efficient and scalable methods, such as those employing photoredox catalysis for radical difluoromethylation, will undoubtedly continue to emerge, expanding the toolbox for the synthesis of this and other valuable fluorinated building blocks.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 2-(Difluoromethyl)pyridine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of the difluoromethyl (CHF₂) group in place of more traditional moieties like hydroxyl or thiol groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details the theoretical basis for its utility in drug design, supported by authoritative literature, and presents standardized protocols for the experimental determination of its key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, this guide offers a robust framework for its characterization and strategic deployment in research endeavors.

Introduction: The Strategic Value of the Difluoromethyl Group

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] The introduction of a difluoromethyl group at the 2-position creates a molecule with unique and highly desirable properties for drug discovery. The CHF₂ group is recognized as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2][3] This substitution offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism, which can extend a drug candidate's half-life.[4][5]

-

Enhanced Lipophilicity: The difluoromethyl group increases lipophilicity, a critical factor for improving membrane permeability and oral bioavailability.[4][6] It provides a more lipophilic character than a hydroxyl group but is less lipophilic than the trifluoromethyl (CF₃) group, offering a nuanced tool for property modulation.[7]

-

Hydrogen Bond Donor Capability: Unlike the trifluoromethyl group, the CHF₂ moiety possesses an acidic proton capable of forming weak hydrogen bonds, which can contribute to enhanced binding affinity with biological targets.[2][4]

These attributes make this compound a valuable starting point for the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of antifungal and fungicidal agents.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section summarizes the available and predicted data for this compound.

Chemical Identity and Structure

The foundational identity of the compound is established by its structure and nomenclature.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [8] |

| Synonyms | 2-(difluoromethyl)nicotinic acid | [8] |

| CAS Number | 1256809-21-8 | [8] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| MDL Number | MFCD18257239 |[1] |

Predicted and Expected Physical Properties

While experimentally determined values are not widely available in peer-reviewed literature, several key properties have been predicted using computational models. These serve as valuable estimates for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Expected Value | Comments and Context | Source(s) |

|---|---|---|---|

| Physical State | Solid | Expected based on analogous structures. | N/A |

| Melting Point | Not available | Experimental determination is required. Analogous 2-(trifluoromethyl)pyridine-3-carboxylic acid melts at 184-188 °C. | |

| Boiling Point | 286.7 ± 40.0 °C (at 760 mmHg) | Predicted value. High boiling point is expected due to hydrogen bonding and polarity. | [9] |

| Density | 1.405 ± 0.06 g/cm³ | Predicted value. | [9] |

| pKa | 2.69 ± 0.36 | Predicted value. The electron-withdrawing difluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid (pKa ≈ 4.85). | [9] |

| logP | Not available | Experimental determination is critical. The CHF₂ group will increase lipophilicity compared to a hydroxyl or amine group. | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected behavior for a carboxylic acid with an aromatic ring. Experimental verification is necessary. | N/A |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are based on established, authoritative methods.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to collect a small sample.[3]

-

Packing: Invert the tube and tap it on a hard surface to pack the solid into the closed end to a height of 1-2 mm.[3]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

-

Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: Prepare test tubes with a panel of solvents (e.g., water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, ethanol, acetone, dichloromethane).

-

Sample Addition: To 1 mL of each solvent, add approximately 10 mg of the compound.

-

Observation: Vigorously shake each tube and observe for dissolution at room temperature. Note as "soluble," "sparingly soluble," or "insoluble."

-

Interpretation:

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. Potentiometric titration is a highly accurate method for its determination.[13]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water.[14]

-

Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[14]

-

Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the carboxylic acid is the pH at the point where half of the acid has been neutralized (the half-equivalence point).[13] A second inflection point may be observed corresponding to the protonation of the pyridine nitrogen.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity and a key predictor of a drug's pharmacokinetic properties.[15] The shake-flask method is the gold standard for its measurement.[16]

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for logD measurement) and vice-versa by shaking them together for 24 hours.[7]

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add a precise volume of the pre-saturated aqueous buffer. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[4]

-

Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a clean separation.

-

Quantification: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and identification. While specific spectra for this compound are not publicly available, this section outlines the expected features.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹.[17]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760 cm⁻¹. Conjugation with the pyridine ring will likely shift this to the lower end of the range.[17][18]

-

C-O Stretch (Carboxylic Acid): A medium intensity peak is expected between 1320-1210 cm⁻¹.[18]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group are expected in the 1250-1050 cm⁻¹ region.[19]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected far downfield, typically >10 ppm. This signal may disappear upon D₂O exchange.[20]

-

Pyridine Protons: Three aromatic protons will appear in the 7.5-9.0 ppm region, showing characteristic coupling patterns.

-

-CHF₂ Proton: A triplet (due to coupling with the two fluorine atoms, ²JHF) is expected, likely in the 6.5-7.5 ppm region.

-

-

¹³C NMR:

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak should be observable at m/z = 173.

-

Key Fragmentation: The most common fragmentation for carboxylic acids is the loss of the -COOH group (mass of 45), leading to a fragment at m/z = 128. Another likely fragmentation is the loss of the difluoromethyl group (-CHF₂, mass of 51), resulting in a peak at m/z = 122.[22]

Conclusion

This compound is a compound with significant potential, primarily due to the advantageous properties imparted by the difluoromethyl group. This guide has synthesized the available information on its physicochemical properties and provided a clear, authoritative framework for its experimental characterization. For researchers in drug discovery and agrochemical development, the strategic use of this building block, guided by a thorough understanding of its properties as outlined herein, can pave the way for the creation of novel molecules with enhanced performance profiles. The provided protocols offer a direct path to validating the predicted values and completing the physicochemical profile of this promising intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. scribd.com [scribd.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. This compound 95% | CAS: 1256809-21-8 | AChemBlock [achemblock.com]

- 9. This compound CAS#: 1256809-21-8 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. is.muni.cz [is.muni.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(Difluoromethyl)pyridine-3-carboxylic Acid: A Keystone Building Block in Modern Agrochemicals and Pharmaceuticals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1256809-21-8), a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a difluoromethyl group onto the pyridine-3-carboxylic acid scaffold imparts unique physicochemical properties that enhance metabolic stability, membrane permeability, and target binding affinity. This guide delves into the core identifiers, physicochemical properties, synthesis methodologies, and key applications of this versatile building block, with a particular focus on its role in the development of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to support researchers and drug development professionals in leveraging this compound for their research and development endeavors.

Core Identifiers and Physicochemical Properties

This compound, also known by its IUPAC name 2-(difluoromethyl)nicotinic acid, is a white to off-white solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in synthesis.

| Identifier/Property | Value | Reference(s) |

| CAS Number | 1256809-21-8 | [1] |

| MDL Number | MFCD18257239 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| IUPAC Name | 2-(difluoromethyl)nicotinic acid | [1] |

| SMILES | O=C(O)C1=CC=CN=C1C(F)F | [1] |

| Boiling Point | 286.7 ± 40.0 °C (Predicted) | |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | |

| Storage | Store under inert gas at 2-8°C |

The Strategic Importance of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl, thiol, and amine moieties, capable of participating in hydrogen bonding, which can be critical for molecular recognition at the active site of a biological target.[2] Its incorporation into bioactive molecules is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the increased lipophilicity imparted by the CHF₂ group can improve a molecule's ability to cross biological membranes, thereby enhancing its bioavailability. These properties make this compound a highly valuable precursor for the synthesis of novel therapeutic agents and crop protection chemicals.[3]

Synthesis Methodologies

Proposed "De Novo" Synthesis Pathway

A robust strategy for constructing the 2-(difluoromethyl)pyridine core involves building the pyridine ring around the difluoromethyl group, starting from inexpensive and readily available commodity chemicals. This approach offers flexibility in introducing various substituents onto the pyridine ring.

Diagram of the Proposed "De Novo" Synthesis Workflow

Caption: A proposed "de novo" synthesis workflow for this compound.

Experimental Protocol: A Representative "De Novo" Synthesis of a 2-(Difluoromethyl)pyridine Core

This protocol is adapted from established methods for the synthesis of 2-difluoromethyl pyridines and serves as a foundational procedure.

Step 1: Michael Addition to Form the 1,5-Diketone Intermediate

-

To a solution of the appropriate enolate precursor (1.2 equivalents) in dimethyl sulfoxide (DMSO), add the difluoromethylated butenone (1.0 equivalent) at room temperature.

-

Stir the reaction mixture for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Cyclization and Aromatization

-

To the reaction mixture from Step 1, add ammonium formate (2.0 equivalents).

-

Heat the mixture to 80°C and stir for 16 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-(difluoromethyl)pyridine core structure.

Step 3: Carboxylation (Hypothetical)

Further functionalization to introduce the carboxylic acid at the 3-position would be required. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through oxidation of a precursor with a suitable functional group at the 3-position (e.g., a methyl group).

Applications in Agrochemicals: A New Generation of SDHI Fungicides

A primary application of this compound is as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a critical class of fungicides that target the mitochondrial respiratory chain in fungi, specifically Complex II (succinate dehydrogenase).[4][5] By inhibiting this enzyme, they disrupt the fungal cell's energy production, leading to its death.

The pyridine carboxamide scaffold is a well-established pharmacophore for SDHI fungicides. The amide linkage is typically formed between a pyridine carboxylic acid and a substituted aniline. The nature and substitution pattern of both the pyridine and aniline rings are crucial for determining the antifungal spectrum and potency. The presence of the difluoromethyl group at the 2-position of the pyridine ring, as provided by our title compound, is particularly advantageous for creating potent and metabolically robust fungicides.

Diagram of the SDHI Mechanism of Action

Caption: The mechanism of action of SDHI fungicides, which block the electron transport chain at Complex II.

Applications in Pharmaceuticals

The structural motifs present in this compound are also of significant interest in pharmaceutical research. Pyridine carboxylic acids are found in a wide range of approved drugs.[6] The ability of the difluoromethyl group to enhance metabolic stability and act as a hydrogen bond donor makes this scaffold attractive for the development of new therapeutic agents, particularly in areas where overcoming rapid metabolism is a challenge. While specific drugs directly derived from this exact CAS number are not yet widely commercialized, the potential for its use in developing novel enzyme inhibitors and other therapeutics is high.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, based on the general toxicity of pyridine and its derivatives, appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for more detailed information.

Conclusion

This compound is a high-value building block with significant potential in both the agrochemical and pharmaceutical industries. Its unique combination of a pyridine carboxylic acid scaffold and a difluoromethyl group provides a powerful tool for medicinal and synthetic chemists to develop novel, effective, and metabolically robust molecules. The insights provided in this guide, from its fundamental properties to its synthesis and applications, are intended to empower researchers to fully exploit the potential of this versatile compound in their future research and development endeavors.

References

- 1. This compound 95% | CAS: 1256809-21-8 | AChemBlock [achemblock.com]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pfizer Inc Patent: Antifungal Pyridine Derivatives for Treating Fungal Diseases [pharmaceutical-technology.com]

Spectroscopic Characterization of 2-(Difluoromethyl)pyridine-3-carboxylic Acid: A Technical Guide

Introduction

2-(Difluoromethyl)pyridine-3-carboxylic acid, a fluorinated heterocyclic compound, is a significant building block in medicinal and agricultural chemistry.[1] Its structural motifs, a pyridine core, a carboxylic acid functional group, and a difluoromethyl substituent, contribute to its unique physicochemical properties, influencing its utility in the synthesis of novel therapeutic agents and agrochemicals. The difluoromethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and membrane permeability.[1]

A thorough understanding of the molecular structure is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the chemical structure of such molecules. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and analysis of analogous compounds. While experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a robust predictive analysis to aid researchers in its identification and characterization.

Molecular Structure and Key Features

The structural formula of this compound is C₇H₅F₂NO₂ with a molecular weight of 173.12 g/mol .[1][2] The molecule's key features for spectroscopic analysis include the pyridine ring protons, the carboxylic acid proton, the difluoromethyl group's proton and fluorine atoms, and the various carbon environments.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |

| ~8.8 | Doublet of Doublets | 1H | H6 | This proton is ortho to the nitrogen atom, leading to significant deshielding. It will be coupled to H5 and potentially show a small long-range coupling to H4. |

| ~8.3 | Doublet of Doublets | 1H | H4 | This proton is deshielded by the adjacent carboxylic acid group and the pyridine ring nitrogen. It will be coupled to H5 and H6. |

| ~7.6 | Triplet or Doublet of Doublets | 1H | H5 | This proton will be coupled to both H4 and H6. |

| ~6.8 | Triplet | 1H | CHF₂ | The proton of the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

References

A Researcher's Guide to the Solubility of 2-(Difluoromethyl)pyridine-3-carboxylic Acid in Organic Solvents

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

Introduction: The Significance of Solubility in a Promising Synthetic Intermediate

2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1256809-21-8) is a fluorinated pyridine derivative with significant potential in medicinal and agricultural chemistry.[1] Its utility as a key intermediate in the synthesis of antifungal agents and fungicides underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.

The introduction of a difluoromethyl group and a carboxylic acid moiety to the pyridine ring creates a molecule with a unique electronic and steric profile, directly influencing its interactions with various solvents. This guide aims to provide a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. While experimental data is limited, the following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Light yellow to brown solid | [3] |

| Boiling Point (Predicted) | 286.7 ± 40.0 °C | [3] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.69 ± 0.36 | [3] |

| Storage Conditions | 2-8°C under inert gas | [3] |

Author's Note: The provided pKa is a predicted value and should be experimentally verified for critical applications. The absence of an experimental logP value necessitates a qualitative assessment of its lipophilicity based on its structure.

The Interplay of Structure, pKa, and Polarity

The solubility of this compound is governed by a delicate balance of intermolecular forces:

-

Pyridine Ring: The aromatic pyridine ring contributes to van der Waals interactions and potential π-π stacking. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing polarity and the potential for solubility in polar solvents.

-

Difluoromethyl Group: The two fluorine atoms are highly electronegative, creating a dipole moment and potentially influencing crystal lattice energy. However, the -CHF₂ group is generally considered to be more lipophilic than a carboxylic acid group.

The predicted pKa of 2.69 suggests that this compound is a relatively strong acid. This is a critical factor influencing its solubility in protic and basic organic solvents. In the presence of a basic solvent, the carboxylic acid can deprotonate, forming a more soluble salt.

Predicting Solubility: A Comparative Analysis with Structurally Related Compounds

In the absence of direct quantitative solubility data, a comparative analysis with structurally analogous compounds can provide valuable insights. Picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) are excellent comparators.

| Compound | Water | Ethanol | Acetonitrile | Acetone | Diethyl Ether | DMSO |

| Picolinic Acid | Very Soluble | Soluble | Sparingly Soluble | - | - | - |

| Nicotinic Acid | Soluble | Soluble | Sparingly Soluble | Soluble | Sparingly Soluble | Very Soluble |

Data compiled from various sources, presented qualitatively for comparative purposes. The solubility of nicotinic acid is reported to follow the trend: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[4]

Expert Insights:

-

The high solubility of these pyridine carboxylic acids in polar protic solvents like water and ethanol is attributed to strong hydrogen bonding interactions.[5]

-

The increased solubility in a highly polar aprotic solvent like DMSO suggests that dipole-dipole interactions also play a significant role.

-

Based on these trends, it is reasonable to predict that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols) and strong dipole interactions (e.g., DMSO, DMF). Its solubility is expected to be lower in non-polar solvents like hydrocarbons and ethers.

The difluoromethyl group at the 2-position may introduce some steric hindrance and alter the electronic distribution compared to nicotinic acid, potentially leading to subtle differences in solubility profiles.

Experimental Determination of Solubility: A Step-by-Step Guide

For any research or development endeavor, experimentally determining the solubility of a key compound is crucial. The following section provides detailed protocols for the two most common methods for determining the solubility of a solid in an organic solvent.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is outlined below.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Difluoromethyl)pyridine-3-carboxylic Acid in Modern Chemistry

This compound (CAS No. 1256809-21-8) is a fluorinated heterocyclic building block of increasing importance in the fields of medicinal and agricultural chemistry.[1] Its unique structural features, namely the pyridine core, a carboxylic acid group, and a difluoromethyl moiety, make it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection agents.[1] The difluoromethyl group, in particular, is often incorporated into bioactive molecules to enhance metabolic stability, improve membrane permeability, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] As with any high-value chemical intermediate, a thorough understanding of its stability and the optimal conditions for its storage and handling are paramount to ensure its integrity, purity, and performance in downstream applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for assessing its stability.

Chemical and Physical Properties

A foundational understanding of the key chemical and physical properties of this compound is essential for comprehending its stability characteristics.

| Property | Value | Source |

| CAS Number | 1256809-21-8 | [1][2][3] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3] |

| Molecular Weight | 173.12 g/mol | [1][2][3] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Boiling Point | 286.7 ± 40.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1][2] |

Core Stability Considerations and Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can infer potential routes of degradation based on the functional groups present in the molecule and established chemical principles for related compounds.[4] The primary modes of degradation to consider are hydrolysis, photolysis, and thermolysis.

Hydrolytic Stability

The presence of both a carboxylic acid and a difluoromethyl group suggests potential susceptibility to hydrolysis, particularly under forcing conditions of extreme pH.

-

Acid- and Base-Catalyzed Hydrolysis: While the difluoromethyl group is generally more stable to metabolic cleavage than a methoxy group, strong acidic or basic conditions could potentially lead to its hydrolysis.[2][4] This would likely proceed through nucleophilic attack on the carbon of the difluoromethyl group, although this is generally a difficult reaction to effect. The carboxylic acid and pyridine ring are generally stable to hydrolysis.

-

Moisture: As a solid, the compound should be protected from moisture to prevent potential slow hydrolysis over extended periods, especially if stored at ambient temperatures.

Photostability

Pyridine-containing compounds can be susceptible to photodegradation.[1]

-

UV/Visible Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This could involve the pyridine ring system, potentially leading to complex degradation products. For sensitive pyridine derivatives, photodegradation can be a significant pathway of decomposition.[1]

Thermal Stability

The reported high boiling point suggests good thermal stability under normal conditions.[1] However, at elevated temperatures, degradation is likely to occur.

-

Decarboxylation: A common thermal degradation pathway for carboxylic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][5] For aromatic carboxylic acids, this often requires high temperatures.

-

Other Thermal Decompositions: At very high temperatures, further decomposition of the pyridine ring and the difluoromethyl group can be expected, potentially generating a complex mixture of degradation products, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Caption: A diagram illustrating the potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions

Based on information from multiple chemical suppliers, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C.[1][3] Refrigeration is crucial to minimize the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3] This is particularly important to protect against atmospheric moisture and potential oxidative degradation over long-term storage.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][6][7][8][9] This prevents the ingress of moisture and other atmospheric contaminants.

-

Light: Protect from light.[4] Storing the compound in an amber vial or in a light-proof outer container will mitigate the risk of photolytic degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes kinetic rates of degradation reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents interaction with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque or amber | Prevents ingress of contaminants and protects from light. |

| Location | Dry, well-ventilated area | Ensures a stable and safe storage environment. |

Safe Handling Procedures

When handling this compound, standard laboratory safety practices for chemical solids should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][6]

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.[6][9]

-

Avoid Dust Formation: Minimize the generation and accumulation of dust.[6][7][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8][10]

Experimental Workflow for Stability Assessment

For critical applications, such as in drug development, it is often necessary to perform forced degradation studies to understand the stability profile of a compound and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and pathways.[10][11]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[4]

-

Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80°C).

-

Thermal Degradation (solid state): Expose the solid compound to elevated temperatures.

-

Photolytic Degradation: Expose both the solid compound and a solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[4]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Caption: A schematic of the experimental workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from any interference from degradation products, process impurities, or excipients.[12][13] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[14]

Key Steps in Method Development:

-

Column and Mobile Phase Screening: Screen different reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers, pH, and buffers) to achieve good separation between the parent compound and its degradation products.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of both early and late-eluting impurities.

-

Detector Wavelength Selection: Use a photodiode array (PDA) detector to select an optimal wavelength for the detection of the parent compound and all relevant impurities.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable building block that requires careful handling and storage to maintain its quality. While it is a relatively stable compound, it has the potential to degrade under conditions of high temperature, light exposure, and extreme pH. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and dark environment, researchers can ensure the long-term integrity of this important chemical intermediate. For applications where stability is critical, the implementation of forced degradation studies and the use of a validated stability-indicating analytical method are strongly recommended to fully characterize its stability profile.

References

- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. biomedres.us [biomedres.us]

- 12. ijcrt.org [ijcrt.org]

- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 14. chromatographyonline.com [chromatographyonline.com]

A Researcher's Guide to Sourcing and Qualifying 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Introduction

2-(Difluoromethyl)pyridine-3-carboxylic acid, also known as 2-(difluoromethyl)nicotinic acid, is a fluorinated heterocyclic building block of significant interest in modern drug discovery and agrochemical development. Its structure is pivotal for creating novel active ingredients, with the difluoromethyl group often enhancing metabolic stability, membrane permeability, and binding affinity.[1] This guide serves as an in-depth technical resource for researchers, scientists, and procurement specialists, providing a comprehensive overview of its commercial availability, critical quality attributes for supplier qualification, and a strategic procurement workflow.

Compound Identification and Chemical Properties

Ensuring the correct chemical identity is the foundational step in procurement. Any sourcing initiative should begin by verifying the following identifiers and properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 1256809-21-8 | [2] |

| MDL Number | MFCD18257239 | [1][2][3] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3] |

| Molecular Weight | 173.12 g/mol | [1][2][3] |

| IUPAC Name | 2-(difluoromethyl)nicotinic acid | [2][4] |

| Boiling Point | 286.7 ± 40.0 °C (Predicted) | [1] |

| Purity (Typical) | ≥95% | [1][2][4] |

Commercial Availability and Supplier Overview

Contrary to many niche building blocks, this compound is available from several specialized chemical suppliers. These vendors typically cater to research and development quantities (mg to g scale), with options for bulk and custom orders.

Table of Identified Commercial Suppliers:

| Supplier | Purity Offered | Noteworthy Information |

| AChemBlock | 95% | Lists product with Catalog ID F-4836.[2][4] |

| BLD Pharm | Specification available | Notes requirement for inert atmosphere storage.[3] |

| MySkinRecipes | 95% | Provides lead times of 10-20 days for small quantities.[1] |

| ChemicalBook | Varies by supplier | Aggregates multiple manufacturers and suppliers.[5] |

| Biosynth | Catalog number GAC80921 | Offers a price match request feature. |

| Hangzhou Utanpharma | Varies | Specializes in APIs and intermediates.[6] |

| Shenzhen Nexconn | Varies | Focuses on custom synthesis and intermediates.[6] |

Disclaimer: This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should conduct their own due diligence.

Lead times can vary significantly, from a few days for in-stock items to several weeks for products requiring synthesis.[1] It is crucial to inquire about stock status and expected delivery timelines at the point of quotation.

Quality Control and Supplier Qualification: A Scientist's Perspective

The functional success of a research project often hinges on the quality of its starting materials. For a specialized reagent like this, where purity is typically around 95%, understanding the nature of the remaining 5% is critical.

The Centrality of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for reagent qualification. While a specific CoA for this compound was not publicly available, a researcher must demand one from the supplier before purchase.

Key sections to scrutinize on a CoA:

-

Identity Confirmation : The CoA must confirm the structure. This is typically achieved via ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

-

Purity Assessment : HPLC (High-Performance Liquid Chromatography) is the gold standard for purity analysis. The CoA should state the purity value (e.g., >95%) and the method used (e.g., HPLC area % at a specific wavelength).

-

Residual Solvents : Gas Chromatography (GC) is often used to identify and quantify residual solvents from the synthesis and purification process. Unidentified solvents can interfere with subsequent reactions.

-

Water Content : Karl Fischer titration is the standard method for determining water content, which can be critical for moisture-sensitive reactions.

Recommended In-House Verification

Trust but verify. Upon receipt of the material, performing simple in-house checks is a self-validating step that ensures trustworthiness in your experimental data.

-

¹H NMR Spectroscopy : Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a proton NMR spectrum. The chemical shifts and coupling patterns, particularly the characteristic triplet for the CHF₂ proton, should match the expected structure. This confirms identity and can reveal major organic impurities. The pH-dependent chemical shifts of pyridine ring protons can also be an indicator of the compound's protonation state.[7]

-

LC-MS Analysis : A quick Liquid Chromatography-Mass Spectrometry analysis can verify the molecular weight of the main component and provide a more sensitive profile of impurities than NMR might reveal.

Strategic Procurement Workflow

A systematic approach to procurement de-risks the process and ensures that the material received meets the stringent requirements of drug development and discovery research.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 95% | CAS: 1256809-21-8 | AChemBlock [achemblock.com]

- 3. 1256809-21-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound 95% | CAS: 1256809-21-8 | AChemBlock [achemblock.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Difluoromethyl)pyridine-3-carboxylic acid

This technical guide provides a detailed exploration of the molecular structure and conformational landscape of 2-(difluoromethyl)pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical development. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper understanding of this molecule's physicochemical properties.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

This compound, also known as 2-(difluoromethyl)nicotinic acid, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore.[1][2][3] The introduction of a difluoromethyl (-CHF₂) group at the 2-position of the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[4] The difluoromethyl group acts as a bioisostere for a hydroxyl or thiol group, capable of engaging in hydrogen bonding while offering increased metabolic resistance.[4] These characteristics make this compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of antifungal and fungicidal compounds.[4][5]

Molecular Structure and Geometry

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing, a robust model of its molecular structure can be constructed based on data from related compounds, such as nicotinic acid and other substituted pyridines.[1][6]

The molecule consists of a pyridine ring substituted at the 2- and 3-positions with a difluoromethyl group and a carboxylic acid group, respectively. The pyridine ring is expected to be largely planar. The key structural parameters are the bond lengths, bond angles, and dihedral angles, which are influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the difluoromethyl group and the carboxylic acid will influence the aromatic system of the pyridine ring.

| Parameter | Expected Value | Justification |

| Bond Lengths (Å) | ||

| C2-C(F₂H) | ~1.51 | Standard sp²-sp³ C-C bond, slightly shortened by fluorine's electronegativity. |

| C-F | ~1.35 | Typical C-F bond length. |

| C3-C(OOH) | ~1.49 | Standard sp²-sp² C-C bond between aromatic and carboxyl carbons. |

| C=O | ~1.21 | Double bond character of the carbonyl group. |

| C-O | ~1.34 | Single bond character of the carboxyl C-OH. |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | ~122° | Influenced by steric hindrance between the substituents. |

| C2-C3-C(OOH) | ~120° | Standard sp² bond angle. |

| O=C-O | ~123° | Typical carboxyl group angle. |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C3-C(OOH) bond and the C2-C(F₂H) bond.

Carboxylic Acid Conformation

The orientation of the carboxylic acid group relative to the pyridine ring is a critical determinant of the molecule's interaction with biological targets. The carboxyl group can exist in two principal planar conformations: syn and anti, defined by the O=C-O-H dihedral angle.

It is a widely held view that the syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is energetically more favorable due to the formation of an intramolecular hydrogen bond.[7] However, computational studies have shown that in aqueous solution, the anti conformation can also be significantly populated as it may form more stabilizing interactions with solvent molecules.[7] For this compound, the syn conformer is expected to be the dominant species in the gas phase or non-polar solvents. In polar, protic solvents, an equilibrium between the syn and anti conformers is likely.

Caption: Conformational equilibrium of the carboxylic acid group.

Difluoromethyl Group Orientation

Rotation around the C2-C(F₂H) bond will also lead to different conformers. The preferred orientation will be one that minimizes steric clashes with the adjacent carboxylic acid group at the 3-position. It is likely that the hydrogen atom of the difluoromethyl group will preferentially orient itself towards the carboxylic acid to reduce steric hindrance.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The pyridine protons will appear as multiplets in the aromatic region (δ 7.5-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the electron-withdrawing substituents.[8][9] The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm). The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-175 ppm. The pyridine carbons will have distinct chemical shifts, with the carbons attached to the substituents (C2 and C3) being significantly affected. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will give rise to a doublet in the ¹⁹F NMR spectrum due to coupling with the geminal proton.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[2][3][10][11]

-

A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group will be present around 1700-1730 cm⁻¹.

-

C-F stretching vibrations from the difluoromethyl group will appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Experimental and Computational Methodologies

A combination of experimental and computational methods is typically employed to fully characterize the structure and conformation of molecules like this compound.

Caption: A typical workflow for structural characterization.

Experimental Protocols

-

Synthesis and Purification: The compound is first synthesized, often through multi-step organic reactions, followed by purification using techniques like recrystallization or chromatography to obtain a high-purity sample.

-

Spectroscopic Analysis:

-

NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

IR: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

-

-

Single Crystal X-ray Diffraction: If suitable single crystals can be grown, X-ray diffraction provides the most accurate and detailed three-dimensional structural information, including bond lengths, bond angles, and the solid-state conformation.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to predict the IR spectrum.

-

NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.

Conclusion

This compound is a molecule of significant interest in the development of new pharmaceuticals and agrochemicals. While direct experimental structural data is limited, a detailed understanding of its molecular structure and conformational preferences can be achieved through the analysis of related compounds and the application of modern computational chemistry techniques. The interplay between the pyridine core, the carboxylic acid, and the difluoromethyl group results in a unique set of physicochemical properties that make this compound a valuable building block for the design of new bioactive molecules. Further experimental studies, particularly single-crystal X-ray diffraction, would be invaluable in providing a definitive picture of its solid-state structure.

References

- 1. Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal [orgchemres.org]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid(59-67-6) IR2 [m.chemicalbook.com]

- 4. 2-(Trifluormethyl)-nicotinsäure 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. nanomegas.com [nanomegas.com]

- 7. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Synthesis of the 2-(Difluoromethyl)nicotinic Acid Building Block

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a valuable substituent for enhancing the pharmacological profiles of therapeutic candidates. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl, thiol, and amine functionalities. This substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.

2-(Difluoromethyl)nicotinic acid is a key building block that provides a synthetically accessible handle to introduce the difluoromethyl moiety onto a pyridine scaffold, a privileged heterocycle in medicinal chemistry. This guide offers a comprehensive overview of a field-proven synthetic route to this valuable intermediate, delving into the practical aspects of the experimental protocol and the underlying chemical principles that ensure its successful execution.

A Robust Synthetic Pathway to 2-(Difluoromethyl)nicotinic Acid

A reliable and scalable synthesis of 2-(difluoromethyl)nicotinic acid has been developed, commencing from readily available starting materials. The overall synthetic strategy involves the construction of an ethyl nicotinate precursor bearing the difluoromethyl group, followed by a straightforward hydrolysis to yield the target carboxylic acid. This two-stage approach allows for efficient purification of the intermediate ester and high-yielding conversion to the final product.

Stage 1: Synthesis of Ethyl 2-(Difluoromethyl)nicotinate

The initial stage of the synthesis focuses on the formation of the core heterocyclic structure, ethyl 2-(difluoromethyl)nicotinate. This is achieved through a condensation reaction between ethyl 3-amino-4,4-difluoro-2-butenoate and diethyl malonate.

Reaction Scheme:

Mechanistic Rationale and Experimental Causality:

The reaction is initiated by the deprotonation of diethyl malonate by sodium ethoxide, a strong base, to generate a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient double bond of ethyl 3-amino-4,4-difluoro-2-butenoate. The choice of ethanol as the solvent is critical as it is compatible with the sodium ethoxide base and effectively solvates the reaction intermediates. The subsequent intramolecular cyclization and dehydration steps are facilitated by the reaction conditions, leading to the formation of the aromatic pyridine ring.

Below is a logical workflow for this synthetic transformation:

Caption: Workflow for the synthesis of ethyl 2-(difluoromethyl)nicotinate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(Difluoromethyl)nicotinate

-

Reaction Setup: To a solution of ethyl 3-amino-4,4-difluoro-2-butenoate (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.2 eq).

-

Base Addition: While stirring at room temperature, add a solution of sodium ethoxide (21 wt% in ethanol, 2.0 eq) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (20 mL/mmol).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL/mmol).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(difluoromethyl)nicotinate as a pale yellow oil.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 65-75% |

| Purity (by NMR) | >95% |

| Appearance | Pale yellow oil |

Stage 2: Hydrolysis of Ethyl 2-(Difluoromethyl)nicotinate to 2-(Difluoromethyl)nicotinic Acid

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation.

Reaction Scheme:

Mechanistic Rationale and Experimental Causality:

The hydrolysis is achieved using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. THF serves as a co-solvent to ensure the solubility of the starting ester, while water is necessary for the hydrolysis reaction. Lithium hydroxide is a strong base that attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to give the carboxylate salt and ethanol. Acidification in the final workup step protonates the carboxylate to yield the desired carboxylic acid.

Below is a logical workflow for this hydrolysis reaction:

Caption: Workflow for the hydrolysis to 2-(difluoromethyl)nicotinic acid.

Detailed Experimental Protocol: Hydrolysis to 2-(Difluoromethyl)nicotinic Acid

-

Reaction Setup: Dissolve ethyl 2-(difluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water (3:1, 4 mL/mmol) in a round-bottom flask with a magnetic stirrer.

-

Base Addition: Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir the mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 by the slow addition of 1 M hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL/mmol).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-